Product packaging for 7-Methylbenzo[d][1,2,3]thiadiazole(Cat. No.:CAS No. 78805-01-3)

7-Methylbenzo[d][1,2,3]thiadiazole

Cat. No.: B2812408
CAS No.: 78805-01-3
M. Wt: 150.2
InChI Key: FYLCLXDGUCEWGD-UHFFFAOYSA-N
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Description

7-Methylbenzo[d][1,2,3]thiadiazole is a methyl-substituted derivative of the benzo[d][1,2,3]thiadiazole heterocycle, a privileged scaffold in advanced research and development. This compound serves as a key synthetic intermediate and building block in the design of π-conjugated organic materials . Its strong electron-withdrawing properties make it valuable for creating novel molecular architectures for use in organic light-emitting diodes (OLEDs) and organic solar cells . In medicinal and agricultural chemistry, the 1,2,3-thiadiazole core is recognized as a versatile pharmacophore. Research into analogous structures has demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, highlighting the potential of this compound class in drug discovery . The structure of benzothiadiazoles consists of a benzene ring fused to a five-membered thiadiazole ring containing sulfur and two nitrogen atoms . The methyl group at the 7-position provides a site for further chemical modification, allowing researchers to fine-tune the compound's electronic characteristics and steric profile for specific applications. This product is intended for research purposes as a chemical standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B2812408 7-Methylbenzo[d][1,2,3]thiadiazole CAS No. 78805-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)10-9-8-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCLXDGUCEWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fused Heterocyclic Systems Research

Fused heterocyclic systems, which consist of at least two rings where one or more is a heterocycle, are fundamental scaffolds in modern chemistry. conicet.gov.artandfonline.com These structures are of immense interest due to their prevalence in natural products and their wide-ranging physiological activities, which has led to their application in anticancer, anti-inflammatory, and antimicrobial therapies. conicet.gov.arresearchgate.net The fusion of different ring systems creates rigid molecular architectures with distinct electronic and steric properties.

Thiadiazoles, a class of five-membered heterocycles containing one sulfur and two nitrogen atoms, are a prominent group within this area of research. bohrium.comisres.org There are four possible isomers of thiadiazole, with the 1,2,3-thiadiazole (B1210528) isomer being a stable, aromatic ring system. chemicalbook.comnih.gov When a thiadiazole ring is fused to a benzene (B151609) ring, it forms a benzothiadiazole. The specific arrangement of atoms in 7-Methylbenzo[d] bohrium.comconicet.gov.artandfonline.comthiadiazole places it within this important family of compounds, which are investigated for their utility as building blocks in functional materials and as pharmacophores. isres.orgmdpi.com

Significance of the Benzo D Bohrium.comconicet.gov.artandfonline.comthiadiazole Core in Contemporary Chemical Research

The parent scaffold, Benzo[d] bohrium.comconicet.gov.artandfonline.comthiadiazole, also known as iso-benzothiadiazole (isoBT), is the lesser-known isomer of the widely studied Benzo[c] bohrium.comconicet.gov.arresearchgate.netthiadiazole (BTD or BT). researchgate.netmdpi.com While BTD has been extensively used as an electron-deficient building block in organic electronics for decades, its isomer, isoBT, is now emerging as a valuable alternative. mdpi.comresearchgate.net

The key significance of the benzo[d] bohrium.comconicet.gov.artandfonline.comthiadiazole core lies in its distinct electronic properties. It functions as a marked electron-deficient heterocycle, a crucial characteristic for creating donor-acceptor materials used in organic semiconductors. researchgate.net These materials are vital for applications in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Research indicates that replacing the BTD core with the isoBTD core can lead to materials with higher LUMO (Lowest Unoccupied Molecular Orbital) energy levels and wider band gaps, offering a strategy to fine-tune the optoelectronic properties of semiconducting polymers. mdpi.comnih.gov The synthesis of the isoBT core is readily achievable from commercially available 2-aminobenzenethiol, making it an accessible building block for complex molecular architectures. researchgate.net

Table 1: Comparative Properties of Benzothiadiazole Isomers

Property Benzo[d] bohrium.comconicet.gov.artandfonline.comthiadiazole (isoBTD) Benzo[c] bohrium.comconicet.gov.arresearchgate.netthiadiazole (BTD) Significance of Differences
Symmetry Asymmetric (Cₛ) Symmetric (C₂ᵥ) Affects molecular packing, crystallinity, and charge transport pathways in solid-state devices.
Electron Affinity Strong electron acceptor Very strong electron acceptor The slightly lower electron-accepting strength of isoBTD can be advantageous for tuning energy levels in donor-acceptor systems. mdpi.com
LUMO Level Generally higher than BTD Generally lower than isoBTD A higher LUMO level can improve the stability of n-type organic semiconductors against ambient conditions. nih.gov
Band Gap (Eg) Typically larger than BTD-based analogues Typically smaller than isoBTD-based analogues A larger band gap is useful for applications requiring blue emission or high open-circuit voltage in solar cells. mdpi.comnih.gov

| Research Focus | Emerging building block for organic electronics | Widely established building block in organic electronics and photovoltaics. mdpi.comresearchgate.net | The relative novelty of isoBTD presents significant opportunities for discovering new materials with unique properties. |

Challenges and Opportunities in the Investigation of Methyl Substituted Benzo D Bohrium.comconicet.gov.artandfonline.comthiadiazoles

Established Routes to the Benzo[d]nih.govacs.orgresearchgate.netthiadiazole Ring System

The formation of the benzo[d] nih.govacs.orgresearchgate.netthiadiazole heterocyclic system is achievable through several synthetic strategies. These methods often involve the construction of the thiadiazole ring onto a pre-existing benzene (B151609) framework.

Cyclization Reactions from 2-Aminobenzenethiols

A foundational and widely utilized method for the synthesis of 1,2,3-benzothiadiazoles involves the diazotization of 2-aminobenzenethiols. thieme-connect.de This classical approach, reported by Jacobson, typically employs nitrous acid to facilitate the cyclization. thieme-connect.de The reaction proceeds through the formation of a diazonium salt from the amino group of the 2-aminobenzenethiol, which then undergoes an intramolecular reaction with the adjacent thiol group to form the stable 1,2,3-benzothiadiazole (B1199882) ring. thieme-connect.de This method is not only applicable to simple 2-aminobenzenethiols but has also been extended to prepare naphtho-fused derivatives. thieme-connect.de

The general transformation can be represented as follows:

ReactantReagentsProduct
2-AminobenzenethiolNitrous Acid (e.g., NaNO₂/HCl)1,2,3-Benzothiadiazole

This approach is also noted as a key strategy in the broader synthesis of benzothiazoles, highlighting the versatility of 2-aminobenzenethiols as starting materials in heterocyclic chemistry. chemrevlett.commdpi.comnih.govorganic-chemistry.org

Hurd-Mori Cyclization and its Variants for 1,2,3-Thiadiazoles

The Hurd-Mori synthesis is a versatile and convenient method for preparing a wide array of 1,2,3-thiadiazoles. thieme-connect.dewikipedia.org This reaction typically involves the treatment of acyl or sulfonyl hydrazones that possess an α-methylene group with thionyl chloride (SOCl₂). thieme-connect.dewikipedia.org The reaction mechanism is thought to involve an electrophilic attack by thionyl chloride on the hydrazone. researchgate.net

The success and regioselectivity of the Hurd-Mori reaction can be significantly influenced by the nature of substituents on the starting materials. For instance, in the synthesis of pyrrolo[2,3-d] nih.govacs.orgresearchgate.netthiadiazole-6-carboxylates, the choice of the N-protecting group on the pyrrolidine (B122466) precursor was found to be critical. researchgate.netnih.gov Electron-withdrawing groups like methyl carbamate (B1207046) led to superior yields compared to electron-donating alkyl groups. researchgate.net

Hydrazone TypeReagentProductReference
Acylhydrazone with α-methyleneThionyl Chloride1,2,3-Thiadiazole thieme-connect.de
TosylhydrazoneSulfur Dichloride1,2,3-Thiadiazole thieme-connect.de
N-tosylhydrazoneSulfur, TBAI (catalyst)1,2,3-Thiadiazole researchgate.netmdpi.com

Wolff Approach and Oxidative Cyclization Pathways for 1,2,3-Thiadiazoles

The Wolff synthesis represents one of the earliest methods for the formation of the 1,2,3-thiadiazole ring. thieme-connect.de This approach involves the reaction of a diazo carbonyl compound with a thionating agent. thieme-connect.deacs.org Historically, diazo ketones were reacted with ammonium (B1175870) hydrosulfide (B80085) to yield disubstituted 1,2,3-thiadiazoles. thieme-connect.de More contemporary variations employ reagents like Lawesson's reagent or phosphorus pentasulfide. thieme-connect.deacs.org The reaction proceeds through an α-diazo thiocarbonyl intermediate which must adopt a cis-geometry for the cyclization to occur. thieme-connect.de

Photoinduced Wolff-type rearrangements of 1,2,3-thiadiazoles have also been studied, though the exact mechanism remains a subject of investigation. aip.org These photochemical reactions can lead to the formation of intermediates like thiirenes and thioketenes. researchgate.netaip.org

Oxidative cyclization pathways provide another avenue to 1,2,3-thiadiazoles. These methods often involve the reaction of N-tosylhydrazones with a sulfur source in the presence of an oxidizing system. acs.org For example, an iodine/DMSO catalyzed cyclization of N-tosylhydrazones with elemental sulfur has been developed. frontiersin.orgresearchgate.net In this system, DMSO acts as both a solvent and an oxidant to regenerate the iodine catalyst. frontiersin.orgresearchgate.net Other oxidative systems include K₂S₂O₈/TBAI and TBHP/NH₄I. frontiersin.org A photocatalytic [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts, catalyzed by Ru(bpy)₃Cl₂, also leads to the formation of substituted 1,2,3-thiadiazoles via an N-S bond formation. iftmuniversity.ac.in

Starting MaterialsReagents/ConditionsProduct Type
Diazo carbonyl compoundThionating agent (e.g., Lawesson's reagent)Substituted 1,2,3-thiadiazole
N-tosylhydrazone, SulfurI₂/DMSO4-Aryl-1,2,3-thiadiazole
β-ketothioamide, Aryldiazonium saltRu(bpy)₃Cl₂, visible light2,4-disubstituted 5-imino-1,2,3-thiadiazole

Direct Addition of Diazo Compounds to Carbon Disulfide for 1,2,3-Thiadiazoles

A straightforward and operationally simple method for the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles involves the nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide. acs.orgfigshare.comfigshare.com This reaction is typically carried out under mild conditions, using a base such as potassium hydroxide (B78521) in a solvent like dimethylformamide (DMF). acs.orgacs.org The methodology is notable for utilizing the inexpensive and abundant C1 building block, carbon disulfide. acs.orgfigshare.com

The general procedure involves combining the diazo compound, carbon disulfide, a base, and an alkyl halide. acs.orgacs.org The reaction accommodates a variety of α-diazo carbonyl compounds, including α-diazo esters, α-diazo alkyl ketones, and α-diazo amides, generally providing moderate to good yields of the corresponding 1,2,3-thiadiazoles. acs.org

Diazo Substrate TypeBaseProductYield
Menthyl diazoacetateKOHMenthyl 1,2,3-thiadiazole derivative70%
α-diazo alkyl ketonesKOHCorresponding 1,2,3-thiadiazoleGood
α-diazo amidesKOHCorresponding 1,2,3-thiadiazoleRelatively low

Regioselective Functionalization and Methyl Group Influence in Benzo[d]nih.govacs.orgresearchgate.netthiadiazole Synthesis

The introduction of substituents onto the benzothiadiazole core, and the influence of existing groups on the position of further functionalization, are critical aspects of synthesizing specific derivatives like 7-Methylbenzo[d] nih.govacs.orgresearchgate.netthiadiazole.

Steric and Electronic Effects of Alkyl Substituents on Substitution Regioselectivity

The regioselectivity of substitution reactions on the benzenoid ring of benzothiadiazoles is governed by a combination of steric and electronic effects. numberanalytics.com While direct studies on 7-Methylbenzo[d] nih.govacs.orgresearchgate.netthiadiazole are limited, principles can be drawn from studies on the related 2,1,3-benzothiadiazole (B189464) (BTD) isomer. nih.govacs.orgdiva-portal.orgnih.govacs.org

Functionalization of the BTD ring can be challenging due to its electron-poor nature. nih.govacs.orgdiva-portal.org Electrophilic aromatic substitution, for instance, often requires harsh conditions and can result in mixtures of C4- and C7-substituted products. nih.govdiva-portal.orgdiva-portal.org The presence of an alkyl group, such as a methyl group, is expected to influence the regioselectivity of such reactions. As an electron-donating group, a methyl substituent would activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to itself.

In the context of modern synthetic methods like iridium-catalyzed C-H borylation, both steric and electronic factors play a crucial role. acs.orgnih.gov For unsubstituted BTD, while the C4-H is the most acidic proton, borylation often occurs with high selectivity at the C5 position. nih.govacs.orgdiva-portal.org This is attributed to an inhibitory electronic effect from the lone pair of electrons on the N3 nitrogen atom. nih.govacs.orgdiva-portal.org The presence of a methyl group at the C7 position would introduce both steric hindrance and electronic effects that would further modulate the regioselectivity of such C-H functionalization reactions, potentially favoring substitution at less sterically hindered and electronically favorable positions. numberanalytics.com The interplay between the directing effect of the methyl group and the inherent reactivity patterns of the benzothiadiazole core determines the final substitution pattern. nih.govdiva-portal.org

Directed C-H Functionalization Strategies on the Benzo[d]Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole Core

Direct C-H functionalization offers an efficient and atom-economical approach to modifying the benzo[d] Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole core, avoiding the need for pre-functionalized starting materials. While research in this area is more extensive for the isomeric 2,1,3-benzothiadiazole, strategies for the 1,2,3-isomer are emerging, primarily centered on palladium-catalyzed reactions.

Palladium-catalyzed direct arylation has been successfully applied to benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole), a related tricyclic system. researchgate.net These studies provide a foundation for potential C-H functionalization on the monocyclic 7-methylbenzo[d] Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole. The reactions typically involve a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base to facilitate the C-H activation and cross-coupling with aryl halides. researchgate.net The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric environment of the C-H bonds on the benzene ring. For instance, in benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole), arylation occurs selectively at the 4- and 8-positions. researchgate.net

ReactantCoupling PartnerCatalyst SystemProductReference
Benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole)Bromo(iodo)arenesPd(OAc)₂, di-tert-butyl(methyl)phosphonium tetrafluoroborate4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles researchgate.net
Benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole)ThiophenesPd(OAc)₂, Ag₂OBis-thienylbenzo-bis-thiadiazoles researchgate.net
4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole)(Het)aryl boronic acids (Suzuki) or organostannanes (Stille)Palladium catalystsMono- and bis-arylated derivatives nih.gov

Exploration of Novel Synthetic Pathways for 7-Methylbenzo[d]Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole Derivatives

The exploration of new synthetic routes for derivatives of 7-methylbenzo[d] Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole often involves the derivatization of a pre-formed benzothiadiazole core or the de novo synthesis from substituted precursors. A significant area of investigation is the synthesis of carboxylate derivatives, which have shown utility as plant activators. acs.org

One common pathway to the benzo[d] Current time information in Bangalore, IN.acs.orgdiva-portal.orgthiadiazole core is the diazotization of a corresponding aminothiophenol. For 7-methyl derivatives, this would typically start with 2-amino-6-methylthiophenol. An alternative and historically significant route is the Herz reaction, where an aniline (B41778) is treated with disulfur (B1233692) dichloride.

Recent research has focused on synthesizing novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives. acs.org These syntheses demonstrate the modification of the 7-position, which is analogous to the methyl group in the target compound. The general strategy involves creating a carboxylic acid or a related functional group at the 7-position, which can then be esterified or otherwise modified to produce a library of derivatives. For example, fluoro-containing esters of benzo-1,2,3-thiadiazole-7-carboxylic acid have been synthesized and shown to have potent biological activity. acs.org

The synthesis of these derivatives often starts from commercially available materials and involves multi-step sequences. For instance, the synthesis of thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate, a related heterocyclic system, involves hydrolysis of a methyl ester to the corresponding carboxylic acid, followed by re-esterification with various alcohols to generate novel compounds. rhhz.net This highlights a common strategy of late-stage diversification to access a range of derivatives.

Starting MaterialKey ReactionProduct ClassSignificanceReference
1,3-Benzothiazol-7-amineDiazotization1,2,3-Benzothiadiazol-7-amineCore synthesis thieme-connect.de
AnilinesHerz Reaction (treatment with S₂Cl₂)BenzothiadiazolesCore synthesis
Methyl thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylateHydrolysis followed by esterificationThieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivativesNovel derivative synthesis rhhz.net
Substituted Benzo-1,2,3-thiadiazole-7-carboxylic acidEsterificationBenzo-1,2,3-thiadiazole-7-carboxylate estersDevelopment of plant activators acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 7-Methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole, providing detailed information about the chemical environment of its constituent atoms.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopies are fundamental in assigning the structure of 7-Methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole.

¹H NMR: The ¹H NMR spectrum of 6-methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole, a closely related isomer, shows a doublet at 8.48 ppm and a singlet at 7.85 ppm in CDCl₃. rsc.org For 4-methylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole, another isomer, the aromatic protons appear as a multiplet between 7.83 and 7.33 ppm, with the methyl protons resonating as a singlet at 2.74 ppm in CDCl₃. rsc.org

¹³C NMR: In the ¹³C NMR spectrum of 4-methylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole, the carbon signals are observed at 155.6, 155.2, 131.9, 129.8, 128.2, 119.2, and 18.2 ppm in CDCl₃. rsc.org For 6-methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole, the ¹³C NMR in DMSO-d₆ exhibits signals at 155.4, 146.3, 144.3, 133.7, 127.2, 124.0, 117.7, and 21.3 ppm. rsc.org

Table 1: NMR Data for Methyl-Substituted Benzothiadiazole Isomers

Compound Solvent ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm) Reference
6-Methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole CDCl₃ 8.48 (d, J = 8.5 Hz, 1H), 7.85 (s, 1H) Not specified in this solvent rsc.org
6-Methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole DMSO-d₆ Not specified 155.4, 146.3, 144.3, 133.7, 127.2, 124.0, 117.7, 21.3 rsc.org
4-Methylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole CDCl₃ 7.83 (m, 2H), 7.47 (t, 2H), 7.33 (d, 1H), 2.74 (s, 3H) 155.6, 155.2, 131.9, 129.8, 128.2, 119.2, 18.2 rsc.org

Advanced One- and Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

To unambiguously assign all proton and carbon signals, advanced one- and two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons in the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D NMR experiments correlate directly bonded proton and carbon atoms. diva-portal.orgemerypharma.com For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal. These techniques are invaluable for assigning the carbons in the benzene ring by correlating them to their attached protons. emerypharma.com

The combination of these techniques provides a comprehensive and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the structure of 7-Methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org For 7-Methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole, with a molecular formula of C₇H₆N₂S, the expected exact mass can be calculated. HRMS analysis would yield a measured mass that is very close to this calculated value, typically within a few parts per million (ppm), thus validating the proposed molecular formula. sci-hub.se For instance, the HRMS data for a related compound, 4-phenylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole (C₁₂H₈N₂S), showed a calculated m/z of 212.0408 and a found m/z of 212.0409, confirming its molecular formula. sci-hub.se

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Furthermore, X-ray diffraction reveals details about the crystal packing, which is how individual molecules are arranged in the crystal lattice. nih.gov This can include intermolecular interactions such as π-π stacking or other non-covalent interactions that influence the physical properties of the solid material. jyu.fi For example, in the crystal structure of 4-(7-bromobenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazol-4-yl)morpholine, the planar molecules form stacks stabilized by N...S and N...Br interactions. nih.govmdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of a benzothiadiazole derivative would show characteristic absorption bands corresponding to various vibrations. For example, C-H stretching vibrations of the aromatic ring and the methyl group would appear in the region of 3100-2900 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic and benzene rings would be observed in the 1650-1400 cm⁻¹ region. sci-hub.sechem-soc.si The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give rise to strong Raman signals, while polar bonds are more prominent in FT-IR. The combination of both techniques can provide a more complete vibrational analysis of the molecule.

Table 2: Characteristic FT-IR Absorption Bands for Related Compounds

Compound Functional Group Wavenumber (cm⁻¹) Reference
4-Phenylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole Aromatic C-H stretch 3059, 3029 sci-hub.se
C=C stretch 1540, 1479, 1448 sci-hub.se
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-7-carbaldehyde Aromatic C-H stretch 3054 rsc.org
C=O stretch 1744, 1718 rsc.org
C=N stretch 1622 rsc.org
Bis(pyrazolo[3,4-d] sci-hub.sechem-soc.sithiazoles) C=N stretch (pyrazole) 1625 chem-soc.si

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of 7-Methylbenzo[d] sci-hub.sersc.orgchem-soc.sithiadiazole, which arise from electronic transitions between different energy levels within the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of a benzothiadiazole derivative typically shows absorption bands in the ultraviolet and visible regions. These absorptions correspond to π-π* and n-π* electronic transitions. For example, 4-phenylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole in chloroform (B151607) exhibits absorption maxima at 351, 315, and 307 nm. sci-hub.se The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent.

Emission (Fluorescence) Spectroscopy: Upon excitation with light of an appropriate wavelength, some molecules can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum provides information about the excited state of the molecule. For instance, 4-phenylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole in chloroform shows a fluorescence maximum at 449 nm. sci-hub.se The quantum yield and lifetime of the fluorescence are important parameters that characterize the emission properties.

Table 3: Optical Properties of Related Benzothiadiazole Derivatives in Chloroform

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Reference
4-Phenylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole 351, 315, 307 449 sci-hub.se
4-Bromophenylbenzo[c] sci-hub.sersc.orgrsc.orgthiadiazole 370, 316, 308, 303 470 sci-hub.se
4-(4-Methoxyphenyl)benzo[c] sci-hub.sersc.orgrsc.orgthiadiazole 373, 316, 308, 303 Not specified sci-hub.se

Reactivity Profiles and Chemical Transformations of 7 Methylbenzo D 1 2 3 Thiadiazole

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing the 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole scaffold, particularly when a halogen atom is present on the aromatic ring. govtpgcdatia.ac.inbyjus.com The electron-withdrawing nature of the thiadiazole ring system facilitates these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by a nucleophile. libretexts.orglibretexts.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the halogen). byjus.comyoutube.com

Halogenated derivatives of 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole, such as 4-bromo or 4-chloro-7-methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole, can react with various nucleophiles. For instance, studies on the related benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole) system have shown that bromine atoms can be displaced by amino groups. mdpi.com The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole) with morpholine (B109124) demonstrated that the choice of solvent significantly impacts the reaction rate and yield of the resulting amino derivative. mdpi.com Generally, nucleophiles such as amines, alkoxides, and thiolates can displace the halide, leading to the formation of new C-N, C-O, and C-S bonds, respectively.

Table 1: Nucleophilic Aromatic Substitution on Halogenated Benzothiadiazole Derivatives

Halogenated SubstrateNucleophileSolventConditionsProductYield
4-bromobenzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)MorpholineDCMRoom Temp, 12h4-(morpholin-4-yl)benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)Trace
4-bromobenzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)MorpholineToluene100 °C, 24h4-(morpholin-4-yl)benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)21%
4-bromobenzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)MorpholineDioxane100 °C, 24h4-(morpholin-4-yl)benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)35%
4-bromobenzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)MorpholineNMP100 °C, 24h4-(morpholin-4-yl)benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)51%

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated derivatives of 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide using a palladium catalyst and a base, is widely used to synthesize aryl-aryl bonds. wikipedia.org This reaction is highly effective for coupling arylboronic acids or their esters with halogenated 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole. rsc.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, with the choice often depending on the specific substrates. wikipedia.orgnih.govnih.gov For example, the Suzuki reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole) with various boronic esters has been shown to proceed efficiently in a toluene/water mixture, which facilitates the dissolution of the inorganic base. mdpi.com

Table 2: Suzuki-Miyaura Coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)

Boronic EsterCatalystBaseSolventProductYield
(2-ethylhexyl)thiophen-2-ylboronic acid pinacol (B44631) esterPd(dppf)Cl2K2CO3Toluene/Water4-((2-ethylhexyl)thiophen-2-yl)benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)70%
(5'-hexyl-[2,2'-bithiophen]-5-yl)boronic acid pinacol esterPd(dppf)Cl2K2CO3Toluene/Water4-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)68%
(4-hexylthiophen-2-yl)boronic acid pinacol esterPd(dppf)Cl2K2CO3Toluene/Water4-(4-hexylthiophen-2-yl)benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole)64%

The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org This method is applicable to halogenated 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole, allowing for the introduction of a wide array of organic groups. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk

A key advantage of the Stille reaction is the stability of the organostannane reagents. organic-chemistry.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgharvard.edu Additives like copper(I) salts and lithium chloride can be used to enhance the reaction rate. harvard.edulibretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the alkenylation of the 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole core. The catalytic cycle typically involves a Pd(0)/Pd(II) process. wikipedia.orglibretexts.org

A variety of palladium sources, such as Pd(OAc)2 and Pd(PPh3)4, along with a base like triethylamine (B128534) or potassium carbonate, are commonly used. wikipedia.org The Heck reaction can be performed under various conditions, including in ionic liquids to facilitate catalyst recycling. wikipedia.org Reductive variations of the Heck reaction also exist, where a hydride source intercepts the alkylpalladium(II) intermediate, leading to a C-H bond instead of a double bond. nih.gov

Table 3: Typical Heck Reaction Components

ComponentExamplesRole
Palladium CatalystPd(OAc)2, PdCl2, Pd(PPh3)4Facilitates the coupling
LigandPPh3, BINAP, PCy3Stabilizes the palladium center
BaseEt3N, K2CO3, NaOAcNeutralizes the generated acid
SubstratesAryl bromides, iodides, triflates; AlkenesCoupling partners

Direct C-H arylation is a modern and atom-economical method that avoids the pre-functionalization of the aromatic substrate. nih.gov In this reaction, a C-H bond on the 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole ring is directly coupled with an aryl halide. nih.govrsc.org This approach is particularly attractive for synthesizing complex molecules and has been applied to various heterocyclic systems. mdpi.comrsc.org

The reaction is typically catalyzed by palladium complexes, often in the presence of a base and sometimes a ligand. nih.gov For instance, the direct arylation of benzo[1,2-d:4,5-d′]bis( nih.govgovtpgcdatia.ac.inthiadiazole) has been investigated, demonstrating the feasibility of this method for related thiadiazole systems. nih.gov The regioselectivity of the C-H activation is a crucial aspect of this methodology.

Oxidative and Reductive Transformation Pathways

The 7-Methylbenzo[d] nih.govgovtpgcdatia.ac.inthiadiazole scaffold can undergo both oxidative and reductive transformations, altering the electronic properties and structure of the molecule.

Oxidation involves the loss of electrons, and in the context of this heterocycle, it can lead to the formation of sulfoxides or sulfones upon treatment with oxidizing agents like hydrogen peroxide. medify.co These transformations increase the oxidation state of the sulfur atom in the thiadiazole ring.

Reduction , the gain of electrons, can lead to different products depending on the reducing agent and reaction conditions. ncert.nic.in Strong reducing agents, such as lithium aluminum hydride, may lead to the cleavage of the thiadiazole ring, yielding amino or thiol derivatives. Milder reduction conditions might selectively reduce other functional groups present on the molecule without affecting the core heterocyclic structure. The movement of electrons in these redox reactions is fundamental to the transformation, with the reducing agent donating electrons and the oxidizing agent accepting them. youtube.com

Rearrangement and Ring-Cleavage Reactions of 1,2,3-Thiadiazole (B1210528) Moieties

The 1,2,3-thiadiazole ring, including its fused forms like in 7-Methylbenzo[d] nih.govfao.orgthiadiazole, is known to undergo characteristic rearrangement and ring-cleavage reactions, primarily driven by the expulsion of molecular nitrogen. These transformations can be initiated by heat, light, or strong bases, leading to highly reactive intermediates that can be trapped or can rearrange to form a variety of other heterocyclic systems.

A common feature of 1,2,3-thiadiazole chemistry is the Dimroth-type equilibrium, where the ring can open to form an α-diazothioketone species. diva-portal.org This open-chain tautomer is often the key intermediate in subsequent denitrogenation reactions. diva-portal.org

Thermolysis and Photolysis:

Thermal or photochemical decomposition of 1,2,3-thiadiazoles results in the loss of dinitrogen (N₂) and the formation of transient, high-energy intermediates such as thioacyl carbenes, 1,3-diradicals, or the antiaromatic thiirene. diva-portal.org These intermediates can then undergo various reactions, including intramolecular cyclization or reaction with external trapping agents. For instance, the thermolysis of 1,2,3-benzothiadiazole (B1199882) can lead to the formation of biphenylene (B1199973) derivatives through the intermediacy of a benzyne-like species. While specific studies on the thermolysis of 7-methyl-1,2,3-benzothiadiazole are not extensively documented, analogous pathways are expected to occur. The photolysis of 1,2,3-benzothiadiazole has also been studied, leading to the formation of radicals. thieme-connect.deresearchgate.net

Base-Induced Ring Cleavage:

In the presence of strong bases, 5-unsubstituted 1,2,3-thiadiazoles can be deprotonated at the C5 position. diva-portal.org Subsequent elimination of nitrogen leads to the formation of an alkynethiolate, which exists in equilibrium with a thioketene (B13734457) upon protonation. diva-portal.org These reactive species can then participate in inter- or intramolecular cyclizations to form new heterocyclic compounds.

Hurd-Mori Synthesis and Related Rearrangements:

The Hurd-Mori reaction is a classical method for the synthesis of 1,2,3-thiadiazoles from α-methylene hydrazones upon treatment with thionyl chloride. e-bookshelf.dethieme-connect.dediva-portal.org The regioselectivity of this reaction can be influenced by the substituents on the hydrazone. thieme-connect.de Rearrangements of 1,2,3-thiadiazoles to other heterocyclic systems, such as isothiazoles, have also been reported under various conditions. nih.gov

A notable rearrangement in a related system involves the conversion of diazonium salts of 7-aminobenzothiazoles into derivatives of 7-amino-1,2,3-benzothiadiazole. mdpi.com This transformation highlights the accessibility of the 1,2,3-benzothiadiazole core through rearrangement pathways.

Selective Functionalization of the Methyl Group and Benzenoid Ring

The reactivity of 7-Methylbenzo[d] nih.govfao.orgthiadiazole towards functionalization is dictated by the electronic nature of the heterocyclic ring and the influence of the methyl group. The 1,2,3-thiadiazole moiety is electron-withdrawing, which deactivates the fused benzene (B151609) ring towards electrophilic substitution but can facilitate nucleophilic substitution on appropriately substituted derivatives.

Functionalization of the Benzenoid Ring:

Electrophilic Aromatic Substitution: The electron-deficient nature of the 1,2,3-benzothiadiazole ring system makes electrophilic aromatic substitution challenging, generally requiring harsh conditions. diva-portal.orgacs.org When substitution does occur, it is often directed to the 4- and 7-positions. diva-portal.orgacs.org The presence of an activating group, such as an amino group, can facilitate electrophilic substitution. For example, studies on 5- and 7-amino-1,2,3-benzothiadiazoles have provided insights into the substitution patterns on the activated benzenoid ring. rsc.org In the case of 7-Methylbenzo[d] nih.govfao.orgthiadiazole, the methyl group is an activating, ortho-, para-directing group, which would compete with the directing effects of the heterocyclic ring.

Nucleophilic Aromatic Substitution: While the unsubstituted benzene ring is not susceptible to nucleophilic attack, the introduction of good leaving groups, such as halogens, allows for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing character of the fused thiadiazole ring activates the benzene ring towards such reactions. For instance, studies on 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govfao.orgthiadiazole) have shown that selective mono- or disubstitution of the bromine atoms with various nucleophiles is possible under controlled conditions. mdpi.comresearchgate.net

Metabolism of Related Compounds: Insights into the functionalization of the benzenoid ring can be drawn from the metabolism of related compounds like Acibenzolar-S-methyl (S-methyl 1,2,3-benzothiadiazole-7-carbothioate). Its biotransformation involves hydroxylation of the phenyl ring at the 4- and 5-positions, demonstrating that enzymatic oxidation of the benzenoid ring is a feasible pathway. fao.org

Functionalization of the Methyl Group:

Direct functionalization of the methyl group on the 7-Methylbenzo[d] nih.govfao.orgthiadiazole ring system is not extensively reported. However, general methods for the oxidation or halogenation of methyl groups on aromatic rings could potentially be applied. For example, the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid derivatives often starts from precursors where the methyl group has been oxidized to a carboxylic acid. wikipedia.org The metabolism of Acibenzolar-S-methyl also shows reduction of the carboxylic acid group (derived from the thioester) to an alcohol, indicating that functional group interconversions at the 7-position are possible. fao.org

Below is a table summarizing the metabolic transformations of Acibenzolar-S-methyl, which can serve as a model for potential functionalization pathways of the 7-substituted 1,2,3-benzothiadiazole core.

Starting Compound Transformation Product Reference
Acibenzolar-S-methylCleavage of S-methyl ester1,2,3-Benzothiadiazole-7-carboxylic acid fao.org
1,2,3-Benzothiadiazole-7-carboxylic acidReduction of carboxylic acidBenzo nih.govfao.orgthiadiazole-7-yl-methanol fao.org
1,2,3-Benzothiadiazole-7-carboxylic acidHydroxylation of phenyl ring5-Hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid fao.org
1,2,3-Benzothiadiazole-7-carboxylic acidHydroxylation of phenyl ring4-Hydroxy-1,2,3-benzothiadiazole-7-carboxylic acid fao.org

Computational and Theoretical Investigations of 7 Methylbenzo D 1 2 3 Thiadiazole Systems

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 7-Methylbenzo[d] indexcopernicus.comshd-pub.org.rsuomustansiriyah.edu.iqthiadiazole. These methods allow for the detailed exploration of its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) is a widely employed computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For thiadiazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), have been instrumental in predicting molecular structures with high accuracy. uomustansiriyah.edu.iqnih.gov These calculations typically show that the optimized geometry of benzothiadiazole systems results in a nearly planar structure. ajchem-a.com This planarity is crucial as it facilitates the delocalization of π-electrons across the fused ring system, which in turn influences the electronic and optical properties of the molecule. The computational optimization process seeks the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. shd-pub.org.rsajchem-a.com

For thiadiazole derivatives, DFT calculations are commonly used to determine these FMO energies and their spatial distributions. indexcopernicus.comajchem-a.com In many benzothiadiazole systems, the HOMO is often distributed across the entire π-conjugated framework, including the benzene (B151609) and thiadiazole rings, while the LUMO may be more localized on the electron-accepting thiadiazole moiety. indexcopernicus.comresearchgate.net The introduction of a methyl group at the 7-position is expected to have a modest electron-donating effect, which would slightly raise the HOMO energy level and potentially decrease the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the electronic absorption spectrum. dergipark.org.tr

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Thiadiazole Systems.
Compound SystemMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
Benzothiadiazole DerivativesB3LYP/cc-pVTZ-2.56-3.41- researchgate.net
Benzobis(thiadiazole) DerivativesB3LYP/cc-pVTZ-3.70-4.11- researchgate.net
1-phenyl-3-(1,2,3-thiadiazol-5-yl)ureaB3LYP/6-31G(d,p)-5.87-2.473.40 nih.govresearchgate.net

Note: The data presented are for related systems and serve to illustrate the typical range of values obtained through DFT calculations. Specific values for 7-Methylbenzo[d] indexcopernicus.comshd-pub.org.rsuomustansiriyah.edu.iqthiadiazole would require a dedicated computational study.

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that quantify the energy change when a molecule gains or loses an electron, respectively. These parameters are directly related to the HOMO and LUMO energies through Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO. semanticscholar.org More accurate values can be obtained through higher-level theoretical methods.

Calculations on related systems, such as benzo[1,2-d:4,5-d′]bis( indexcopernicus.comshd-pub.org.rsuomustansiriyah.edu.iqthiadiazole) (isoBBT), have been performed using methods like Møller-Plesset perturbation theory (MP2) and equation-of-motion coupled-cluster (STEOM-CCSD). mdpi.com For instance, the adiabatic EA value for isoBBT was calculated to be 1.09 eV, which is a measure of its electron-accepting capability. mdpi.com The ionization potential and electron affinity are crucial for understanding the charge transport characteristics of materials in organic electronic devices. researchgate.net For 7-Methylbenzo[d] indexcopernicus.comshd-pub.org.rsuomustansiriyah.edu.iqthiadiazole, the electron-donating methyl group would be expected to slightly decrease the ionization potential compared to the unsubstituted parent compound.

Table 2: Calculated Electron Affinity (EA) for a Related Benzothiadiazole System.
Compound SystemMethodAdiabatic EA (eV)Vertical EA (eV)Reference
Benzo[1,2-d:4,5-d′]bis( indexcopernicus.comshd-pub.org.rsuomustansiriyah.edu.iqthiadiazole)MP21.09~1.24 mdpi.com

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more precise calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to achieve greater accuracy, particularly for electronic properties. shd-pub.org.rsmdpi.com For example, studies on thiadiazole derivatives have utilized ab initio restricted HF-DFT methods to investigate ground state geometries and energy orbitals. indexcopernicus.com High-level calculations, such as those at the MP2/cc-pVTZ level, have been used to evaluate the electron affinity and aromaticity of complex systems like benzo-bis-thiadiazoles. mdpi.com These computationally intensive methods are crucial for benchmarking results from more common DFT functionals and for investigating phenomena where electron correlation is particularly important. mdpi.com

Aromaticity Indices and Electron Delocalization Analysis

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. arxiv.org While traditionally associated with benzene, various indices have been developed to quantify the degree of aromaticity in more complex systems. For benzothiadiazole derivatives, computational methods are essential to assess the electron delocalization within the fused ring system.

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis λmax, Raman Cross-sections)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be directly compared with experimental measurements. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transition energies and, consequently, the maximum absorption wavelengths (λmax) in UV-Vis spectra. uomustansiriyah.edu.iqnih.gov

Studies of Intermolecular Interactions and Binding Mechanisms

The study of intermolecular interactions is crucial for understanding how a molecule like 7-Methylbenzo[d] nih.govjlu.edu.cnjchemlett.comthiadiazole interacts with its environment, be it a solvent, a biological receptor, or a material surface. Computational methods are widely used to model and analyze these non-covalent interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate the binding of small molecules to biological targets. nih.govnih.govkuleuven.be For example, studies on various thiadiazole derivatives have used these techniques to predict their binding affinities and modes of interaction with enzymes and receptors. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

In a hypothetical study of 7-Methylbenzo[d] nih.govjlu.edu.cnjchemlett.comthiadiazole binding to a protein, molecular docking could be used to predict the most likely binding pose. Subsequently, MD simulations could be performed to assess the stability of the predicted complex and to calculate the binding free energy. The results could identify the specific amino acid residues involved in the interaction and quantify the strength of the binding.

Theoretical investigations have also been applied to understand the interaction of thiadiazole derivatives with metal surfaces, which is relevant for applications such as corrosion inhibition. jchemlett.com DFT calculations can be used to determine the adsorption energy, the geometry of the adsorbed molecule, and the nature of the chemical bonding between the molecule and the surface. jchemlett.com Such studies often find that heteroatoms like sulfur and nitrogen play a key role in the adsorption process. jchemlett.com

The types of intermolecular interactions and their calculated energies for a hypothetical complex involving 7-Methylbenzo[d] nih.govjlu.edu.cnjchemlett.comthiadiazole could be summarized in a table.

Table 2: Hypothetical Intermolecular Interactions for 7-Methylbenzo[d] nih.govjlu.edu.cnjchemlett.comthiadiazole in a Binding Site

Interaction Type Interacting Residue/Molecule Distance (Å) Estimated Energy (kcal/mol)
π-π Stacking Phenylalanine 3.5 -2.5
C-H···π Leucine 3.8 -1.2
van der Waals Valine, Alanine - -3.8

Note: This table is for illustrative purposes only and does not represent real experimental or computational data.

Derivatization Strategies and Advanced Synthetic Utility of 7 Methylbenzo D 1 2 3 Thiadiazole

Design and Synthesis of Conjugated Polymers and Oligomers Incorporating the Thiadiazole Core

The incorporation of the 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole moiety into conjugated polymers and oligomers is a key strategy for developing new materials with tailored electronic and photophysical properties. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The benzothiadiazole unit is known to be an electron-deficient building block, which, when combined with electron-rich units, can lead to polymers with low band gaps, a desirable characteristic for many organic electronic devices. mdpi.comresearchgate.net

The resulting polymers often exhibit strong intramolecular charge transfer (ICT) from the donor to the acceptor (benzothiadiazole) units along the polymer backbone. This ICT character is crucial in determining the polymer's absorption and emission properties, as well as its charge transport characteristics. The methyl group at the 7-position can influence the polymer's solubility, morphology, and electronic properties through steric and electronic effects.

Table 1: Common Polymerization Methods for Incorporating Benzothiadiazole Units

Polymerization Method Key Reactants Catalyst System (Typical)
Suzuki-Miyaura Coupling Dihalide, Diboronic acid/ester Pd(PPh₃)₄, Pd(OAc)₂, Na₂CO₃, K₂CO₃
Stille Coupling Dihalide, Distannane Pd(PPh₃)₄, Pd₂ (dba)₃

Formation of Fused and Multi-Heterocyclic Systems

The 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole scaffold can serve as a starting material for the synthesis of more complex fused and multi-heterocyclic systems. d-nb.inforesearchgate.net Such structures are of interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements and extended π-systems. nih.govchem-soc.si

One common strategy involves the functionalization of the benzene (B151609) ring of the 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole, followed by intramolecular cyclization reactions to build additional heterocyclic rings. For instance, the introduction of reactive functional groups at positions adjacent to the thiadiazole ring can enable ring-closing reactions to form new five- or six-membered rings. These reactions can lead to the formation of novel polycyclic aromatic systems with interesting photophysical and electronic properties.

Another approach involves the transformation of the 1,2,3-thiadiazole (B1210528) ring itself. researchgate.net Under certain conditions, such as thermal or photochemical treatment, 1,2,3-thiadiazoles can extrude nitrogen gas to generate a transient thioketene (B13734457) species, which can then undergo cycloaddition reactions with various dipolarophiles to form new heterocyclic rings. This reactivity provides a powerful tool for constructing diverse heterocyclic frameworks. For example, a review of recent developments in the chemistry of fused thiazoles and thiadiazoles highlights the combination of cyclization and cross-coupling reactions to create annulated heterocycles. d-nb.info

Strategies for Tuning Electronic and Optical Properties via Substitution

The electronic and optical properties of 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole can be finely tuned by introducing various substituents onto the aromatic ring. rsc.org This strategy is fundamental to the design of new materials for specific applications, such as fluorescent probes, organic semiconductors, and nonlinear optical materials. mdpi.com

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the benzothiadiazole ring can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, attaching strong EDGs, such as amino or alkoxy groups, will raise the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, the introduction of EWGs, such as nitro or cyano groups, will lower the LUMO energy level, which can also lead to a red-shift and can enhance the electron-accepting properties of the molecule. mdpi.com

A study on benzo[1,2-c;4,5-c′]bis Current time information in Bangalore, IN.rsc.orgresearchgate.netthiadiazole and related derivatives demonstrated that the interplay between the core structure and substituents allows for the tuning of electronic energy gaps over a wide range. rsc.org These principles are directly applicable to 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole. The position of the substituent, in addition to its electronic nature, also plays a crucial role in determining the final properties of the molecule. Computational methods, such as density functional theory (DFT), are often used to predict the effects of different substituents on the electronic and optical properties, guiding the synthetic efforts towards molecules with desired characteristics. researchgate.net

Table 2: Effect of Substituents on the Electronic Properties of Benzothiadiazole Derivatives

Substituent Type Effect on HOMO Effect on LUMO Impact on Band Gap
Electron-Donating Group (EDG) Raises energy level Minor effect Decreases

Applications as Key Synthetic Intermediates in Complex Molecule Construction

The 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole core and its derivatives are valuable synthetic intermediates for the construction of more complex molecules, including biologically active compounds and functional materials. mdpi.com The thiadiazole ring can be a stable part of the final structure or can be used as a precursor that is transformed in a later synthetic step.

A notable example is the use of benzo-1,2,3-thiadiazole-7-carboxylic acid, a close derivative of the title compound, as a building block for creating "unnatural elicitors." These molecules have been shown to stimulate the production of valuable secondary metabolites, such as taxoids, in plant cell cultures. nih.gov This demonstrates the utility of the benzothiadiazole scaffold in the synthesis of complex, biologically active molecules. The S-methyl ester of benzo-(1,2,3)-thiadiazole-7-carbothioic acid (BTH) has also been studied for its effects on plant metabolism. nih.gov

Furthermore, the reactivity of the 1,2,3-thiadiazole ring allows for its use as a synthon for other functional groups. For instance, the Hurd-Mori reaction, which involves the thermal decomposition of a tosylhydrazone in the presence of a base, can be used to generate 1,2,3-thiadiazoles. These can then be used in subsequent reactions. mdpi.com The ability to introduce various substituents onto the benzene ring of 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole further enhances its utility as a versatile building block in multi-step organic synthesis.

Development of Organometallic Derivatives

The development of organometallic derivatives of 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole opens up new possibilities in catalysis, materials science, and medicinal chemistry. uzh.ch The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal centers, allowing for the formation of a variety of metal complexes.

These organometallic complexes can exhibit unique catalytic activities, leveraging the electronic properties of the benzothiadiazole ligand to influence the reactivity of the metal center. For example, titanocene (B72419) hydrazido complexes have been shown to undergo [2+2] cycloaddition and bond activation reactions. acs.org While specific examples with 7-methylbenzo[d] Current time information in Bangalore, IN.rsc.orgnih.govthiadiazole are not prevalent in the literature, the general principles of organometallic chemistry suggest that such complexes could be synthesized.

In the field of materials science, the incorporation of metal centers into benzothiadiazole-containing structures can lead to materials with interesting magnetic, electronic, or photophysical properties. For instance, organometallic polymers could exhibit enhanced charge transport or novel luminescent behavior. In medicinal chemistry, organometallic compounds are being explored as potential therapeutic agents. uzh.ch The benzothiadiazole ligand could be used to modulate the biological activity of a metal-based drug, potentially leading to new anticancer or antimicrobial agents.

Advanced Research Applications of 7 Methylbenzo D 1 2 3 Thiadiazole Scaffolds in Materials and Agrochemical Science

Utilization in Organic Electronics and Optoelectronic Devices

The unique molecular structure of benzothiadiazole derivatives, characterized by a fused aromatic system with electron-withdrawing nitrogen and sulfur atoms, imparts desirable electronic properties for applications in organic electronics. These properties can be finely tuned through synthetic modifications, making them versatile components in a range of optoelectronic devices.

Components in Organic Semiconductors (OLEDs, Organic Solar Cells, Field-Effect Transistors)

Benzothiadiazole-based materials have been extensively investigated as components in organic semiconductors. researchgate.net Their strong electron-accepting nature makes them ideal for creating donor-acceptor (D-A) type conjugated molecules, which are fundamental to the functioning of many organic electronic devices. researchgate.netrsc.org

In the realm of Organic Light-Emitting Diodes (OLEDs) , derivatives of benzothiadiazole are utilized to create efficient blue, green, and red emitters. nih.govmdpi.comnsf.govmdpi.com By strategically designing molecules that incorporate benzothiadiazole as an electron-accepting unit, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and improving device efficiency. nih.gov For instance, carbazole- and imidazole-based derivatives incorporating a benzothiadiazole core have been synthesized to achieve deep-blue electroluminescence with high external quantum efficiencies. nih.gov

Organic Solar Cells (OSCs) also benefit from the inclusion of benzothiadiazole scaffolds. In these devices, the D-A architecture facilitates efficient charge separation at the donor-acceptor interface, a critical step in converting light into electricity. Benzothiadiazole derivatives can function as either the electron acceptor or as part of the electron donor material, contributing to a low band gap and broad absorption of the solar spectrum. researchgate.net Research has shown that incorporating the benzo[d] nih.govscispace.comnih.govthiadiazole isomer can lead to promising power conversion efficiencies in dye-sensitized solar cells. researchgate.neted.ac.uk

In Organic Field-Effect Transistors (OFETs) , benzothiadiazole-based small molecules have demonstrated excellent performance as p-channel semiconductors. nih.govresearchgate.net Thin films of these materials have exhibited high hole mobilities and large on/off current ratios, which are key metrics for transistor performance. nih.gov Furthermore, by blending these p-channel materials with n-channel semiconductors, ambipolar transistors and complementary-like inverters with high voltage gains can be fabricated, showcasing their potential for integrated organic circuits. nih.govresearchgate.net

Table 1: Performance of Benzothiadiazole Derivatives in Organic Electronic Devices This table is interactive. You can sort and filter the data.

Device Type Derivative Type Key Performance Metric Reference
OLED Carbazole-π-imidazole Deep-blue emission, EQE of 4.43% nih.gov
Organic Solar Cell Indoline donors Power conversion efficiency of 5.17% researchgate.neted.ac.uk
OFET Phenyl- and thienyl-substituted Hole mobility of 0.10 cm²/Vs nih.govresearchgate.net
Ambipolar Transistor Blended p- and n-type Balanced hole and electron mobilities nih.gov

Integration into Photodetectors and Thermoelectric Materials

The promising electronic and optical properties of benzothiadiazole derivatives extend their potential use to other advanced applications such as photodetectors and thermoelectric materials. While research in these areas is less extensive compared to OLEDs and OSCs, the fundamental characteristics of these compounds make them attractive candidates.

For photodetectors , the ability of benzothiadiazole-based materials to absorb light and generate charge carriers is a key requirement. Their tunable absorption spectra and charge transport properties could be leveraged to create photodetectors sensitive to specific wavelengths of light.

In the field of thermoelectric materials , which convert heat energy into electrical energy and vice versa, organic semiconductors are being explored as flexible and lightweight alternatives to traditional inorganic materials. The charge transport properties of benzothiadiazole derivatives, which can be modulated through molecular design, are a critical factor in their potential thermoelectric performance.

Role as Electron Acceptor/Donor Moieties in Advanced Materials

At the core of their functionality in organic electronics is the role of the benzothiadiazole unit as a potent electron acceptor. nih.gov This electron-withdrawing characteristic is due to the electronegative nitrogen and sulfur atoms in the heterocyclic ring. researchgate.net When incorporated into a larger conjugated molecule alongside electron-donating moieties, it creates a "push-pull" system that lowers the molecule's band gap and facilitates intramolecular charge transfer upon photoexcitation. researchgate.neted.ac.uk

This donor-acceptor architecture is a cornerstone of modern organic electronic materials design. rsc.org The ability to synthetically modify the donor and acceptor units, as well as the π-conjugated bridge connecting them, allows for precise control over the material's optical and electronic properties, including its absorption and emission wavelengths, and its charge carrier mobilities. rsc.orgresearchgate.netbohrium.com While primarily known as an acceptor, modifications to the benzothiadiazole scaffold can also modulate its electron-donating or accepting strength, offering a versatile platform for the design of a wide array of advanced materials. ed.ac.uk

Contributions to Sustainable Agrochemical Development (Mechanistic and Design Aspects)

Beyond materials science, derivatives of 7-Methylbenzo[d] nih.govscispace.comnih.govthiadiazole have made significant contributions to sustainable agriculture. These compounds can act as "plant activators," stimulating the plant's own defense systems rather than acting directly on pathogens. This novel mode of action is a cornerstone of developing more environmentally benign crop protection strategies.

Chemical Inducers of Systemic Acquired Resistance (SAR) in Plants: Mechanistic Understanding at the Molecular Level

A key derivative, S-methyl benzo nih.govscispace.comnih.govthiadiazole-7-carbothioate (BTH), is a well-established chemical inducer of Systemic Acquired Resistance (SAR) in a wide range of plants. nih.govscispace.comnih.gov SAR is a long-lasting, broad-spectrum defense response that is activated throughout the plant following an initial localized pathogen attack. nih.gov

The molecular mechanism of BTH-induced SAR is closely linked to the salicylic (B10762653) acid (SA) signaling pathway, a central regulator of plant immunity. scispace.commdpi.com However, BTH acts downstream of SA, meaning it does not induce the accumulation of SA itself but rather activates the signaling components that are normally triggered by SA. scispace.com This has been demonstrated in experiments with transgenic plants unable to accumulate SA, which can still have SAR activated by BTH. scispace.com Upon application, BTH treatment leads to the coordinated expression of a set of SAR-related genes, including those encoding pathogenesis-related (PR) proteins, which have antimicrobial activities. nih.govnih.gov Studies have shown a strong correlation between the induction of these genes and the onset of disease resistance. nih.gov BTH has been shown to be a more potent inducer of resistance and gene expression than salicylic acid itself in some studies. nih.gov

Structure-Property Relationship Studies in Agrochemical Lead Design

The success of BTH as a commercial plant activator has spurred further research into the structure-property relationships of benzothiadiazole derivatives for agrochemical applications. nih.govmdpi.com The goal of these studies is to design new compounds with improved efficacy, broader spectrum of activity, and more favorable environmental profiles. nih.gov

Researchers have synthesized and evaluated numerous analogs of BTH, modifying the substituents on the benzothiadiazole ring to understand how these changes affect their ability to induce SAR. nih.govmdpi.com For example, studies on novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives have shown that the introduction of fluorine atoms can lead to compounds with even greater potency against certain fungal pathogens than the original BTH molecule. nih.gov These studies are crucial for the rational design of the next generation of plant activators, contributing to a more sustainable approach to crop protection. researchgate.netmdpi.comresearchgate.net

Table 2: Investigated Pathogens and Crops for Benzothiadiazole-based Plant Activators This table is interactive. You can sort and filter the data.

Plant Activator Crop Pathogen Reference
BTH Wheat Powdery Mildew nih.gov
BTH Tobacco Tobacco Mosaic Virus, Pseudomonas syringae scispace.comnih.gov
BTH Potato Wound healing nih.gov
Fluoro-containing derivatives Cucumber Erysiphe cichoracearum, Colletotrichum lagenarium nih.gov

Exploration in Nanocomposite Structures and Advanced Functional Materials

The exploration of 7-methylbenzo[d] acs.orgacs.orgresearchgate.netthiadiazole and its parent scaffold, benzo[d] acs.orgacs.orgresearchgate.netthiadiazole (isoBT), in materials science has led to significant advancements, particularly in the domain of advanced functional materials. While its incorporation into nanocomposite structures remains a developing area of research, the isoBT core has proven to be a valuable building block for high-performance organic semiconductors. These materials are integral to the next generation of electronic devices, including transistors and solar cells.

The unique electronic properties of the benzo[d] acs.orgacs.orgresearchgate.netthiadiazole unit make it an effective electron-deficient component in donor-acceptor (D-A) type semiconducting polymers. acs.orgnorthwestern.edu Its structural isomer, benzo[c] acs.orgacs.orgresearchgate.netthiadiazole (BT), has been widely used in organic electronics for years. northwestern.eduacs.orgrsc.org However, recent research has demonstrated that the isoBT isomer offers distinct advantages, enabling the fine-tuning of polymer properties for specific applications. acs.orgnorthwestern.edu

Research into isoBT-based polymers has focused on creating alternating copolymers, where the electron-accepting isoBT unit is paired with an electron-donating unit, such as tetrathiophene. acs.org This architectural strategy allows for the manipulation of the polymer's electronic band gap and energy levels. For instance, polymers based on isoBT have been shown to possess deeper highest occupied molecular orbital (HOMO) energies compared to their BT-based counterparts. acs.org This characteristic is crucial for achieving higher open-circuit voltages in organic solar cells and ensuring stability in transistors.

A key study synthesized and characterized a series of alternating copolymers using isoBT and its fluorinated derivatives with tetrathiophene. acs.orgnorthwestern.edu The performance of these polymers in organic field-effect transistors (OFETs) and bulk-heterojunction (BHJ) solar cells was systematically investigated and compared with analogous polymers built with the conventional BT isomer. The results demonstrated that isoBT is a complementary building block to BT, capable of yielding high-performance optoelectronic materials. acs.orgnorthwestern.edu One of the synthesized isoBT-based polymers exhibited hole mobilities exceeding 0.7 cm²/(V·s) in transistors and achieved power conversion efficiencies of up to 9% in solar cells. acs.orgnorthwestern.edu

Further extending this research, scientists have explored the use of a larger, fused version of the scaffold, benzo[1,2-d:4,5-d′]bis( acs.orgacs.orgresearchgate.netthiadiazole) (iso-BBT), as a potent electron-accepting unit. acs.org Polymers incorporating this iso-BBT building block also showed promising performance in organic electronics, widening the polymer band gap to regions suitable for single-junction solar cells. acs.org The synthesis of these advanced materials typically involves cross-coupling reactions, such as the Stille reaction, to link the dibrominated benzo[d] acs.orgacs.orgresearchgate.netthiadiazole synthons with other aromatic units. acs.orgnih.gov

The data below summarizes the performance of representative isoBT-based polymers in comparison to their BT-based analogues in organic field-effect transistors (OFETs).

Table 1: Performance of Benzo[d] acs.orgacs.orgresearchgate.netthiadiazole (isoBT) Based Polymers in Organic Electronic Devices

Polymer Acceptor Unit Application Key Performance Metric
P3 5,6-difluoro-isoBT OFET Hole Mobility (μh) > 0.7 cm² V⁻¹ s⁻¹
P3 5,6-difluoro-isoBT BHJ Solar Cell Power Conversion Efficiency (PCE) ~ 9%

| P1 | iso-BBT-T4 | OFET / Solar Cell | Optical Band Gap ~1.4 eV |

This table presents a summary of performance metrics for polymers incorporating the benzo[d] acs.orgacs.orgresearchgate.netthiadiazole (isoBT) scaffold and its derivatives. Data sourced from studies on advanced functional materials for organic electronics. acs.orgacs.orgnorthwestern.edu

Future Perspectives and Emerging Research Directions for 7 Methylbenzo D 1 2 3 Thiadiazole

Development of Eco-Friendly and Scalable Synthetic Routes

The future synthesis of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole will likely pivot towards green and sustainable methodologies. Current synthetic routes for related thiadiazole compounds often involve multi-step processes that may use hazardous reagents and solvents. utwente.nl Future research will aim to address these challenges by adopting principles of green chemistry.

Key areas of development include:

Solid-Phase Synthesis: The first solid-phase synthesis of benzo numberanalytics.comresearchgate.netrsc.orgthiadiazoles has been achieved, offering a pathway to more efficient and scalable production. researchgate.net This method simplifies purification and allows for potential automation.

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound assistance are promising for accelerating reaction rates, improving yields, and reducing energy consumption compared to conventional heating methods. nih.govacs.org

Green Solvents: A shift towards benign solvents like ethanol (B145695) or even water-based systems is anticipated. For instance, an eco-friendly synthesis for other novel thiadiazole derivatives has been successfully demonstrated in ethanol at room temperature, achieving high yields. rsc.org

Atom Economy: One-pot reactions and multicomponent approaches, which increase atom economy by minimizing waste and intermediate separation steps, are key strategies for creating more efficient syntheses of complex heterocyclic compounds. researchgate.net

These approaches, summarized in the table below, will be crucial for the environmentally responsible and cost-effective production of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole for its expanding applications.

Green Synthesis StrategyPrinciplePotential Advantage for 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole
Solid-Phase SynthesisThe compound is synthesized on a solid resin support.Simplified purification, potential for automation and scalability. researchgate.net
Microwave/UltrasoundUse of electromagnetic or sound waves to provide energy.Faster reactions, higher yields, reduced energy use. nih.govacs.org
Benign SolventsReplacement of hazardous solvents with eco-friendly alternatives.Reduced environmental impact and improved safety. rsc.org
One-Pot ReactionsMultiple reaction steps occur in a single reactor.Increased efficiency, reduced waste, lower costs. researchgate.net

Integration of Advanced In Situ Characterization Techniques

To optimize the synthesis of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole, the integration of advanced in situ characterization techniques is essential. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and product purity without disrupting the reaction. numberanalytics.com

Future research will likely employ:

Real-Time NMR Spectroscopy: In situ NMR has been effectively used to monitor the synthesis of other complex heterocyclic systems, providing detailed mechanistic insights. researchgate.netrsc.org Applying this to the synthesis of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole could help identify critical process parameters and optimize reaction conditions for higher yield and purity. numberanalytics.com

In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, intermediates, and products in real-time, offering a non-invasive window into the reaction progress.

Mass Spectrometry Interfacing: Coupling reaction vessels directly to a mass spectrometer allows for immediate analysis of reaction components, which is particularly useful for identifying transient intermediates and byproducts. nih.gov

The use of these techniques will facilitate a deeper understanding of the reaction mechanisms and enable the development of highly controlled and optimized synthetic processes. oup.com

Synergistic Computational and Experimental Approaches to Material Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm for designing novel materials based on the 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole scaffold. Computational techniques like Density Functional Theory (DFT) can predict the electronic, optical, and physical properties of yet-to-be-synthesized derivatives.

This integrated approach enables:

Property Prediction: Computational methods can be used to analyze key semiconducting properties, such as HOMO/LUMO energy levels and bandgaps, which are crucial for applications in electronics. rsc.org For example, DFT calculations have been used to investigate the geometry and physicochemical properties of other new 1,3,4-thiadiazole (B1197879) derivatives. acs.orgnih.gov

Rational Design: By simulating how structural modifications affect molecular properties, researchers can rationally design new 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole derivatives with tailored characteristics for specific applications, such as improved electron mobility for organic electronics or specific binding affinities for biological targets. rsc.org

Mechanism Elucidation: Computational models can help explain experimental observations, such as the regioselectivity in chemical reactions, as demonstrated by the use of the Aryne Distortion Model in related systems. rjptonline.org

This feedback loop between prediction and validation accelerates the discovery and optimization of new functional materials, saving significant time and resources.

Computational TechniqueApplication in Material DesignRelevance to 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole
Density Functional Theory (DFT)Predicts electronic structure, molecular geometry, and spectroscopic properties.Designing derivatives with tailored electronic and optical properties for use in sensors or OLEDs. acs.orgrsc.org
Molecular DockingSimulates the interaction between a small molecule and a macromolecule (e.g., an enzyme).Guiding the design of biologically active derivatives for agrochemical or pharmaceutical applications. nih.gov
Valence-Bond MethodsAnalyzes semiconducting properties and charge transfer.Optimizing derivatives for use in organic semiconductors and solar cells. rsc.org

Exploration of Novel Supramolecular Assemblies and Self-Assembled Systems

The planar structure and potential for non-covalent interactions make 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole an attractive building block for creating complex supramolecular assemblies. The study of how molecules of its parent class, thiadiazoles, self-assemble through hydrogen bonding and π-stacking interactions is an active area of research. acs.org

Future directions in this area include:

Coordination Polymers and MOFs: By incorporating suitable functional groups, 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole could act as a ligand for metal ions, forming coordination polymers or Metal-Organic Frameworks (MOFs). mdpi.com These materials have potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid, aromatic core of the molecule is a feature common in liquid crystalline materials. Judicious chemical modification could lead to the development of new liquid crystals with unique phase behaviors.

Self-Assembled Monolayers: The ability to form ordered structures on surfaces is crucial for developing molecular electronics. Research into the self-assembly of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole derivatives on various substrates could unlock new applications in this field.

The predictable assembly of thiadiazole-based linkers into higher-order structures like helicoidal polymers or discrete dimers highlights the potential for creating functionally complex systems. mdpi.com Understanding and controlling these non-covalent interactions will be key to unlocking the potential of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole in advanced materials. acs.org

Potential in Emerging Technologies Beyond Current Scope

While benzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole derivatives are established as plant activators in agriculture, inducing systemic acquired resistance against pathogens, the future holds potential for applications in a much broader range of technologies. nih.gov

Emerging areas of application include:

Organic Electronics: The strong electron-withdrawing nature of the benzothiadiazole core makes it an excellent building block for n-type organic semiconductors. Derivatives of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole could be developed for use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.

Fluorescent Probes and Sensors: Benzothiadiazoles are known to be versatile fluorophore building blocks. By functionalizing the 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole structure, it may be possible to create highly sensitive and selective optical probes for detecting specific analytes, with applications in environmental monitoring and medical diagnostics.

Medicinal Chemistry: Thiadiazole scaffolds are present in a wide range of biologically active compounds and are considered valuable in drug discovery. utwente.nl Future research could explore derivatives of 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole as potential leads for new therapeutic agents, building on the known anticancer, antimicrobial, and enzyme-inhibiting activities of related heterocyclic systems. numberanalytics.com

The unique combination of electronic properties, structural rigidity, and biological activity makes 7-Methylbenzo[d] numberanalytics.comresearchgate.netrsc.orgthiadiazole a versatile platform for innovation across multiple scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Methylbenzo[d][1,2,3]thiadiazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of methyl-substituted 1,2,3-thiadiazoles typically involves cyclization reactions of thiosemicarbazides or photolytic decomposition of precursors. For example, gas-phase photolysis of methyl-substituted 1,2,3-thiadiazoles (e.g., 4-methyl- and 5-methyl derivatives) under radical scavenger-free conditions can yield thiirenes, which are transient intermediates . Optimizing temperature and solvent-free conditions (e.g., using Eaton’s reagent in Friedel-Crafts acylation) can enhance yield and regioselectivity for fused derivatives .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound derivatives?

  • Methodological Answer : X-ray crystallography is critical for confirming the fused aromatic system and substituent positions. For instance, dihedral angles between benzene and thiadiazole rings in similar compounds (e.g., 7-Chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole) were resolved to <6°, confirming planar alignment . NMR (¹H/¹³C) and IR spectroscopy help identify functional groups, such as methyl C–H stretching (~2800 cm⁻¹) and aromatic ring vibrations .

Q. What preliminary biological screening strategies are effective for assessing the antimicrobial potential of this compound derivatives?

  • Methodological Answer : Use in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans). Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity due to increased electrophilicity. For example, 5-nitrobenzo[d][1,2,3]thiadiazole derivatives demonstrated EC₅₀ values <10 μM against Trypanosoma brucei .

Advanced Research Questions

Q. How do QSAR models guide the design of this compound-based anti-HIV agents?

  • Methodological Answer : 3D-QSAR studies using k-nearest neighbor molecular field analysis (kNN-MFA) identify hydrophobic (e.g., −C₆H₅) and electrostatic (e.g., −CF₃) substituents critical for HIV-1 reverse transcriptase inhibition. For example, 1,2,3-thiadiazole thioacetanilides with ortho-halogen substituents showed improved binding (G-scores <−8 kcal/mol in docking studies) .

Q. What electronic properties make this compound suitable for organic semiconductors?

  • Methodological Answer : The electron-deficient thiadiazole core stabilizes LUMO levels (~−3.5 eV), enhancing charge transport in polymers. For instance, benzo[d][1,2,3]thiadiazole (isoBT)-based polymers achieved optical bandgaps of ~1.4 eV, ideal for near-infrared absorption in solar cells . Density functional theory (DFT) calculations can correlate substituent effects (e.g., methyl vs. trifluoromethyl) on HOMO-LUMO gaps .

Q. How can contradictory data on the cytotoxicity of this compound derivatives be resolved?

  • Methodological Answer : Cross-validate in vitro and in vivo models. For example, discrepancies in antiparasitic activity (e.g., vs. Leishmania) may arise from differential membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) and cytotoxicity indices (e.g., selectivity ratio = IC₅₀(host)/IC₅₀(pathogen)) to prioritize derivatives with ratios >10 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.